4-Desamine-4-hydroxy triamterene

Overview

Description

4-Desamine-4-hydroxy triamterene represents a derivative of triamterene, which is known for its diuretic effect. Unlike triamterene, specific derivatives like 4-desamine-4-hydroxy triamterene may exhibit unique pharmacodynamics, including alterations in urine volume and electrolyte excretion without the typical kaliuretic effects of triamterene. The investigation into derivatives with a basic side chain and an additional hydroxyl group in their side chain, namely hydroxy bases, has shown these compounds enhance urine volume and sodium excretion with a stronger antikaliuretic effect compared to unhydroxylated derivatives (Priewer, Spahn, & Mutschler, 1986).

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation and polymerization processes. For example, Schiff bases of melamine synthesized via condensation reactions introduce hydrophilic groups, which are significant for aqueous solubility and compatibility (Kaya & Yildirim, 2009). This methodology may provide insights into synthesizing 4-desamine-4-hydroxy triamterene by incorporating hydroxy groups into the molecule, enhancing its chemical and physical properties.

Molecular Structure Analysis

Investigations into the molecular structure of compounds closely related to 4-desamine-4-hydroxy triamterene, such as melamine derivatives, have shown that the presence of hydroxyl groups and other substituents significantly affects the compound's stability, reactivity, and ability to form supramolecular assemblies. Studies on melamine and α-hydroxycarboxylic acids have highlighted the importance of hydrogen bonding patterns and their physicochemical consequences (Castiñeiras et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of triazine-based polymers, including those derived from triamterene, is complex, influenced by their solubility in organic solvents and their ability to undergo reactions such as matrix-assisted laser desorption/ionization (MALDI-MS) (Braun, Ghahary, & Pasch, 1996). Such studies provide a foundation for understanding the chemical behavior of 4-desamine-4-hydroxy triamterene in biological and pharmaceutical contexts.

Physical Properties Analysis

The physical properties of compounds similar to 4-desamine-4-hydroxy triamterene, such as thermal stability and electrical conductivity, have been explored through the synthesis and characterization of graft copolymers of melamine. These studies reveal that the introduction of hydroxyphenyl groups into the molecular structure can enhance the material's thermal stability and electrical conductivity, indicating potential avenues for the application of 4-desamine-4-hydroxy triamterene in various fields (I. Kaya & M. Yildirim, 2009).

Chemical Properties Analysis

The chemical properties of 4-desamine-4-hydroxy triamterene can be inferred from studies on related compounds, such as the synthesis and characterization of novel Schiff bases of melamine. These studies highlight the role of hydroxyl groups and other substituents in affecting the compound's solubility, reactivity, and interaction with biological molecules (Kaya & Yildirim, 2009).

Scientific Research Applications

Metabolism and Pharmacokinetics

4-Desamine-4-hydroxy triamterene, as a derivative of triamterene, is involved in various metabolic and pharmacokinetic processes. Studies have shown that triamterene is extensively metabolized by the liver, with significant first-pass effects after oral dosing. For instance, in patients with cirrhosis, chronic treatment with triamterene results in markedly elevated plasma levels, but these changes do not significantly influence the magnitude of the diuretic response (Mt & Villeneuve, 1988). Furthermore, the rate-limiting biotransformation of triamterene is mediated by cytochrome P450 enzyme CYP1A2, which plays a crucial role in its hydroxylation process (Fuhr et al., 2005).

Pharmacodynamics

The pharmacodynamics of triamterene and its derivatives, including 4-Desamine-4-hydroxy triamterene, have been a subject of study. Triamterene derivatives have been investigated for their effects on urine volume and electrolyte excretion, showing that basic derivatives enhance urine volume and sodium excretion. Hydroxy bases demonstrate a stronger antikaliuretic effect than unhydroxylated derivatives, highlighting the importance of hydroxyl groups in their chemical structure (Priewer, Spahn, & Mutschler, 1986).

Drug Metabolism and Excretion

Studies on the metabolism and excretion of triamterene provide insights into the behavior of its derivatives, including 4-Desamine-4-hydroxy triamterene. Variations in the drug's fate, such as absorption, binding, and elimination, have been noted. The drug is excreted in bile as well as urine, with rapid and extensive metabolism occurring after oral and intravenous doses (Pruitt, Winkel, & Dayton, 1977).

Sensor Development

Innovative sensors have been developed for the detection and quantification of triamterene, which can potentially be applied to its derivatives. A sensor based on glassy carbon electrode modified with carbon nanotubes and reduced graphene oxide has been introduced for the electrochemical determination of triamterene, demonstrating the possibilities of advanced analytical techniques in drug analysis (Karimi, Gholivand, & Amiri, 2019).

Drug-Drug Interactions

Investigations into the interactions of triamterene with other medications offer valuable information. For example, a study examining the blood pressure-lowering effect of hydrochlorothiazide when used in combination with triamterene indicates how drug interactions can influence therapeutic outcomes (Tu et al., 2015).

Future Directions

properties

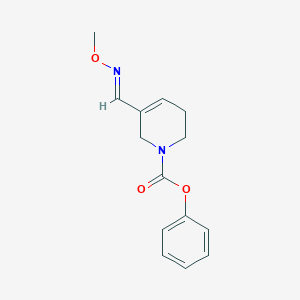

IUPAC Name |

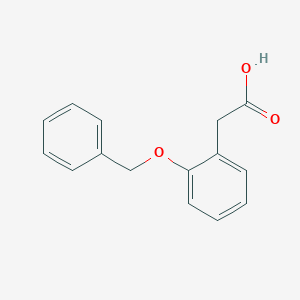

2,7-diamino-6-phenyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N6O/c13-9-7(6-4-2-1-3-5-6)15-8-10(16-9)17-12(14)18-11(8)19/h1-5H,(H5,13,14,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZYJMZMGMKNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N=C2N)N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172990 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Desamine-4-hydroxy triamterene | |

CAS RN |

19375-89-4 | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019375894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desamine-4-hydroxy triamterene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-DIAMINO-6-PHENYL-4-PTERIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0ROE0D6VT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

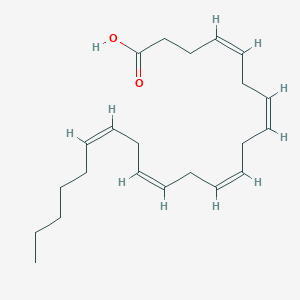

![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)

![[(2R,3S,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl]methyl acetate](/img/structure/B45140.png)